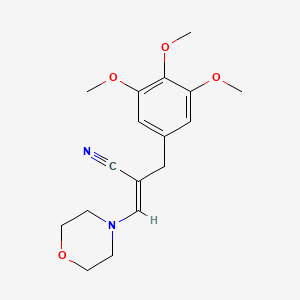![molecular formula C36H70O14 B13824792 [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate is a complex organic compound. It is characterized by multiple hydroxyl groups and an unsaturated fatty acid ester. Compounds with similar structures are often used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as glycidol derivatives, followed by esterification with (Z)-octadec-9-enoic acid. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the ester group, converting it into an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could be used in drug formulations or as active pharmaceutical ingredients.
Industry
Industrially, this compound may be used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in cosmetics, food, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monooleate: A similar compound with fewer hydroxyl groups.
Polyglycerol esters: Compounds with varying numbers of glycerol units and fatty acid chains.
Uniqueness
The uniqueness of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate lies in its specific arrangement of hydroxyl groups and the unsaturated fatty acid ester. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C36H70O14 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(44)50-29-35(27-46-25-33(21-40)47-23-31(42)19-38)49-28-34(48-24-32(43)20-39)26-45-22-30(41)18-37/h9-10,30-35,37-43H,2-8,11-29H2,1H3/b10-9- |
Clave InChI |
JGPWZWORTTUVEQ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


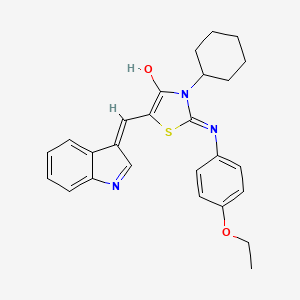
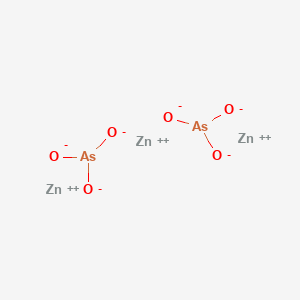
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
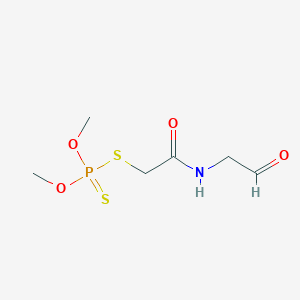
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
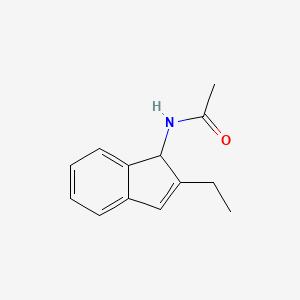


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
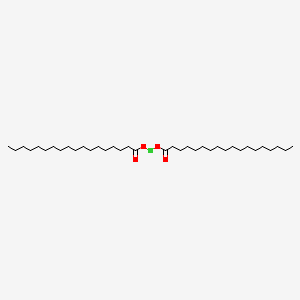

![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
